molecular formula C11H22N2O B1409540 (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine CAS No. 1604247-77-9

(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine

Cat. No.: B1409540
CAS No.: 1604247-77-9
M. Wt: 198.31 g/mol
InChI Key: YCFOYAWTZULLTR-SNVBAGLBSA-N
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Description

(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine is a chiral compound featuring a piperazine ring substituted with a methyl group at the 3rd position and an oxan-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as sodium hydride.

    Attachment of the Oxan-4-ylmethyl Group: This step involves the reaction of the piperazine derivative with oxan-4-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperidine: Similar structure but with a piperidine ring.

    (3R)-3-methyl-1-[(oxan-4-yl)methyl]morpholine: Similar structure but with a morpholine ring.

Uniqueness

(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and an oxan-4-ylmethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R)-3-methyl-1-(oxan-4-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-10-8-13(5-4-12-10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFOYAWTZULLTR-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)CC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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